Ethyl 5-tributylstannylthiophene-2-carboxylate

Description

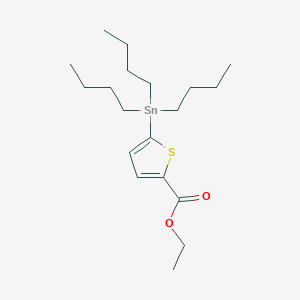

Ethyl 5-tributylstannylthiophene-2-carboxylate (C₁₇H₃₀O₂SSn) is an organotin derivative of thiophene, featuring a tributylstannyl group at the 5-position and an ethyl ester at the 2-position of the heterocyclic ring. This compound is primarily utilized in Stille cross-coupling reactions, a cornerstone methodology in synthetic organic chemistry for constructing carbon-carbon bonds . The tributylstannyl group acts as a leaving group, enabling efficient coupling with aryl or vinyl halides. Its electronic and steric properties make it a versatile intermediate in pharmaceuticals, materials science, and polymer chemistry.

Properties

Molecular Formula |

C19H34O2SSn |

|---|---|

Molecular Weight |

445.2 g/mol |

IUPAC Name |

ethyl 5-tributylstannylthiophene-2-carboxylate |

InChI |

InChI=1S/C7H7O2S.3C4H9.Sn/c1-2-9-7(8)6-4-3-5-10-6;3*1-3-4-2;/h3-4H,2H2,1H3;3*1,3-4H2,2H3; |

InChI Key |

WBTLIKGZIGXPFS-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tributylstannanyl-thiophene-2-carboxylic acid ethyl ester typically involves the stannylation of thiophene derivatives. One common method is the palladium-catalyzed stannylation reaction, where a thiophene derivative is reacted with a tributylstannyl halide in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Tributylstannanyl-thiophene-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Nucleophiles: Such as alkyl or aryl halides for substitution reactions.

Major Products Formed

Substituted Thiophenes: Formed through substitution reactions.

Thiophene Sulfoxides and Sulfones: Formed through oxidation reactions.

Biaryl Compounds: Formed through coupling reactions.

Scientific Research Applications

5-Tributylstannanyl-thiophene-2-carboxylic acid ethyl ester has several applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.

Materials Science: Employed in the development of organic semiconductors and conductive polymers.

Medicinal Chemistry: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

Mechanism of Action

The mechanism of action of 5-Tributylstannanyl-thiophene-2-carboxylic acid ethyl ester involves its ability to participate in various chemical reactions due to the presence of the tributylstannyl group and the thiophene ring. The tributylstannyl group acts as a leaving group in substitution reactions, while the thiophene ring can undergo electrophilic aromatic substitution and oxidation reactions. These properties make the compound versatile in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Thiophene Derivatives

Structural and Functional Group Variations

The 5-position substituent on the thiophene ring critically determines the compound’s reactivity and applications. Below is a comparative analysis of key analogs:

Table 1: Comparative Analysis of Ethyl Thiophene-2-Carboxylate Derivatives

Physicochemical Properties

- Solubility: The tributylstannyl group enhances lipophilicity, making the compound soluble in non-polar solvents, whereas acetamido or carboxylic acid derivatives (e.g., 5-(methoxycarbonyl)thiophene-2-carboxylic acid, ) exhibit polar characteristics .

- Crystallinity :

Hydrogen-bonding groups (e.g., acetamido in ’s compound) promote crystalline packing, whereas stannyl derivatives often require specialized crystallization conditions .

Research Findings and Trends

Recent studies highlight the growing use of stannyl thiophenes in synthesizing organic semiconductors and light-emitting diodes (OLEDs). For instance, the planar structure of bromo/cyano-substituted thiophenes () enhances charge transport in electronic devices . Conversely, the toxicity and environmental persistence of organotin compounds have spurred interest in safer alternatives, such as silicon-based analogs.

Biological Activity

Ethyl 5-tributylstannylthiophene-2-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Thiophene derivatives, including those with organotin substituents, have been studied for various pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this compound, focusing on its synthesis, characterization, and biological evaluations.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of thiophene derivatives with tributylstannyl chloride in the presence of a suitable catalyst. Characterization techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis are employed to confirm the structure and purity of the compound.

Table 1: Characterization Data

| Technique | Observations |

|---|---|

| 1H NMR | Signals at δ 7.48−7.47 (d), δ 4.17−4.16 (m) |

| Mass Spectrometry | Molecular ion peak consistent with expected mass |

| Elemental Analysis | C, H, S content within theoretical values |

Antibacterial Activity

This compound has been evaluated for its antibacterial properties against various strains of bacteria. Studies have shown that this compound exhibits significant activity against Gram-positive and Gram-negative bacteria.

- Case Study : In a study evaluating the antibacterial efficacy against Escherichia coli and Staphylococcus aureus, the compound demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Table 2: Antibacterial Activity

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| E. coli | 50 | 15 ± 2 |

| S. aureus | 25 | 20 ± 3 |

Antifungal Activity

In addition to antibacterial properties, this compound has shown promising antifungal activity. It was tested against common fungal strains such as Candida albicans and Aspergillus niger.

- Findings : The compound exhibited a notable reduction in fungal growth, indicating its potential as an antifungal agent.

Table 3: Antifungal Activity

| Fungal Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| C. albicans | 40 | 18 ± 1 |

| A. niger | 60 | 12 ± 2 |

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the organotin moiety may play a critical role in disrupting cellular processes in bacteria and fungi.

Future Perspectives

Given the encouraging results regarding the biological activity of this compound, further research is warranted to explore its potential applications in drug development. Future studies should focus on:

- In vivo studies to assess efficacy and safety.

- Structure-activity relationship (SAR) studies to optimize its pharmacological profile.

- Mechanistic studies to elucidate the pathways involved in its antibacterial and antifungal actions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.